molecular formula C10H10O B089498 2-Phenyl-3-butyn-2-ol CAS No. 127-66-2

2-Phenyl-3-butyn-2-ol

Cat. No.: B089498
CAS No.: 127-66-2
M. Wt: 146.19 g/mol
InChI Key: KSLSOBUAIFEGLT-UHFFFAOYSA-N
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Description

2-Phenyl-3-butyn-2-ol is an organic compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . It is also known by other names such as 3-Hydroxy-3-phenyl-1-butyne and Benzenemethanol, α-ethynyl-α-methyl- . This compound is characterized by the presence of a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a butyne backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-3-butyn-2-ol can be synthesized through various methods. One common method involves the reaction of phenylacetylene with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-3-butyn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Phenyl-3-butyn-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Phenyl-3-butyn-2-ol can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound, which contribute to its versatility and wide range of applications.

Properties

IUPAC Name

2-phenylbut-3-yn-2-ol
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InChI

InChI=1S/C10H10O/c1-3-10(2,11)9-7-5-4-6-8-9/h1,4-8,11H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLSOBUAIFEGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
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DSSTOX Substance ID

DTXSID7021990
Record name 2-Phenylbut-3-yn-2-ol
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Molecular Weight

146.19 g/mol
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Physical Description

Cream crystalline solid; [Alfa Aesar MSDS]
Record name 2-Phenyl-3-butyn-2-ol
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CAS No.

127-66-2
Record name 2-Phenyl-3-butyn-2-ol
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Record name 3-Hydroxy-3-phenyl-1-butyne
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Record name Benzenemethanol, .alpha.-ethynyl-.alpha.-methyl-
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Record name 2-Phenylbut-3-yn-2-ol
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Record name 2-phenylbut-3-yn-2-ol
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Record name 3-HYDROXY-3-PHENYL-1-BUTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the reaction mechanism of 2-phenyl-3-butyn-2-ol in Meyer-Schuster rearrangements?

A: Density Functional Theory (DFT) calculations have been used to investigate the Meyer-Schuster rearrangements of this compound in high-temperature water (HTW) []. These studies suggest that the rearrangement does not proceed through a traditional carbonium ion intermediate. Instead, the initial transition state exhibits carbonium ion-like characteristics []. This process appears to be facilitated by both the ambient HTW environment and individual water molecules acting as catalysts through a proton relay mechanism along hydrogen-bond chains [].

Q2: How does the structure of this compound influence its reactivity with osmium complexes?

A: Research indicates that this compound can react with specific osmium hydride complexes to generate a mixture of isomeric products [, ]. These products include hydride-hydroxyosmacyclopropene and hydride-hydroxycarbyne derivatives []. Interestingly, the phenyl substituent on the this compound plays a crucial role in subsequent isomerization reactions leading to the formation of cyclic hydroxycarbene complexes []. The presence and nature of substituents on the carbon bearing the hydroxyl group significantly influence the product distribution in these reactions [].

Q3: Has this compound been investigated as a monomer for polymerization reactions?

A: Yes, this compound, classified as an α-hydroxyacetylene, has been successfully polymerized using molybdenum- and tungsten-based catalysts []. The presence of the phenyl substituent in this compound significantly influences both the polymerization yield and the solubility of the resulting polymer compared to unsubstituted α-hydroxyacetylenes [].

Q4: Can enzymes be utilized for the enantioselective synthesis of this compound derivatives?

A: Research has demonstrated the potential of using engineered enzymes for the enantioselective synthesis of this compound derivatives. For instance, a mutated esterase from Bacillus subtilis (BS2) exhibited high enantioselectivity (E > 100) in the kinetic resolution of acetates of arylaliphatic tertiary alcohols, including a 1,1,1-trifluoro-2-phenylbut-3-yn-2-ol analogue []. Additionally, Candida antarctica lipase A (CalA) has been engineered to improve its catalytic activity in the transesterification of racemic this compound [].

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